molecular formula C12H12ClF3N2O2 B1425124 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1208081-19-9

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1425124
M. Wt: 308.68 g/mol
InChI Key: OTVNMAFWDRWJDZ-UHFFFAOYSA-N
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Description

The compound “1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the chlorine atom on the pyridine ring could have significant effects on the compound’s chemical properties .

Scientific Research Applications

Synthesis and Chemical Transformations

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a compound that has shown versatility in chemical synthesis, particularly in the preparation of isomeric halopyridinecarboxylic acids. Its synthesis involves strategic functionalization and carboxylation steps that highlight its utility in organic chemistry research. For example, the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines demonstrate the compound's role in regioselective synthesis processes. These transformations are essential for the development of pharmaceuticals and materials science, showcasing the compound's broad applicability in synthetic organic chemistry (Cottet & Schlosser, 2004; Schlosser & Marull, 2003).

Molecular Structure and Spectroscopic Studies

The compound's molecular structure has been a subject of study, contributing to a deeper understanding of its chemical behavior and interactions. Research into complexes formed by piperidine-4-carboxylic acid with other molecules, such as chloroacetic acid, reveals insights into hydrogen bonding and molecular geometry. These studies are crucial for designing molecules with desired properties and behaviors, impacting fields ranging from medicinal chemistry to materials engineering (Komasa et al., 2008; Anioła et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-10(17-9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNMAFWDRWJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150732
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

CAS RN

1208081-19-9
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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